Physicochemical Properties of Bosutinib Isomer Methanoate
Physicochemical Properties of Bosutinib Isomer Methanoate
The following technical guide details the physicochemical properties, structural identity, and biological implications of Bosutinib Isomer Methanoate , specifically defined as the formate salt of the 3,5-dichloro-4-methoxy regioisomer.
A Technical Guide on the "Wrong" Isomer: Structural Identity, Analysis, and Biological Divergence
Executive Summary: The Critical Distinction
Bosutinib Isomer Methanoate is the formate (methanoate) salt of a specific regioisomer of the tyrosine kinase inhibitor Bosutinib. While authentic Bosutinib (SKI-606) carries a 2,4-dichloro-5-methoxy substitution pattern on its aniline ring, the isomer carries a 3,5-dichloro-4-methoxy pattern.
This compound holds a unique place in pharmaceutical history due to a widespread supply chain error identified in 2012, where this isomer was unwittingly sold and used as "Bosutinib" in numerous preclinical studies. Today, it serves two critical functions:
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Analytical Standard: A crucial impurity marker for Quality Control (QC) in Bosutinib manufacturing.
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Novel Kinase Probe: Unlike the parent drug (an Abl/Src inhibitor), this isomer exhibits potent activity against Wee1 and Wee2 kinases, making it a distinct chemical probe.
Chemical Identity & Structural Divergence
The core difference lies in the "Left-Hand Side" (LHS) aniline moiety. This subtle shift alters the electrostatic potential of the molecule, drastically changing its binding affinity to the ATP-binding pocket of kinases.
Comparative Identification Data
| Feature | Authentic Bosutinib (Parent) | Bosutinib Isomer Methanoate (Target) |
| Chemical Name | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-... | 4-[(3,5-dichloro-4-methoxyphenyl )amino]-... Formate |
| CAS Number | 380843-75-4 (Free Base) | 1391063-17-4 (Isomer Free Base) |
| Salt Form | Monohydrate (Commercial Drug) | Methanoate (Formate) |
| Molecular Formula | C₂₆H₂₉Cl₂N₅O₃ | C₂₆H₂₉Cl₂N₅O₃ · CH₂O₂ (Salt) |
| Molecular Weight | 530.45 g/mol | ~576.48 g/mol (Salt) |
| Key Aniline Pattern | 2,4-Cl, 5-OMe | 3,5-Cl, 4-OMe |
Structural Visualization (DOT Diagram)
Figure 1: Structural divergence between Authentic Bosutinib and the Isomer. The shift in chlorine and methoxy positions on the aniline ring is the sole chemical difference.
Physicochemical Characterization
Solubility Profile
The Methanoate (Formate) salt form is utilized to enhance the solubility of the isomer for analytical use. The free base of the isomer, like Bosutinib, is highly lipophilic and poorly soluble in water.
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DMSO: Soluble (>50 mg/mL).[1] Preferred solvent for stock solutions.[2]
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Ethanol: Soluble (~10-20 mg/mL).
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Water: Insoluble as free base; Formate salt improves solubility slightly but remains limited (<1 mg/mL without pH adjustment).
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Stability: The formate salt is hygroscopic. Store at -20°C under desiccated conditions.
Spectroscopic Identification (The "Fingerprint")
Distinguishing the isomer from the parent drug requires high-resolution NMR, as Mass Spectrometry (MS) often yields identical m/z values (isobaric).
Proton NMR (1H-NMR) Diagnostic Signals (DMSO-d6):
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Authentic Bosutinib: The aniline protons appear as two distinct singlets due to the asymmetric 2,4-dichloro-5-methoxy substitution.
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Isomer (3,5-dichloro-4-methoxy): The aniline ring is symmetric. The protons at positions 2 and 6 are chemically equivalent, often appearing as a single integrated peak (2H) or a very tight doublet depending on field strength.
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Methoxy Shift: The methoxy group on the aniline ring shifts upfield in the isomer due to the flanking chlorines (shielding effect) compared to the parent.
IR Spectroscopy (Nitrile Stretch):
While both compounds contain a nitrile (CN) group, the solid-state IR spectrum differs due to crystal packing. More importantly, in protein-binding studies, the nitrile stretch frequency (
Biological Profile: The Target Switch
The structural modification is not biologically inert. It causes a "Target Switch" where the molecule loses affinity for its intended target (Abl) and gains affinity for cell cycle regulators (Wee1).
Kinase Selectivity Data[3][4]
| Kinase Target | Authentic Bosutinib IC50 (nM) | Isomer Methanoate IC50 (nM) | Mechanism of Change |
| Abl (WT) | ~1.0 | >1000 | Steric clash with V299/T315 in Abl pocket. |
| Src | ~1.2 | Weak Activity | Loss of specific hydrophobic contacts. |
| Wee1 | >1000 | ~43 | Isomer geometry fits Wee1 ATP pocket perfectly. |
| Wee2 | Inactive | ~4.7 | High affinity binding unique to the isomer. |
Pathway Impact Visualization
Figure 2: The "Target Switch" phenomenon. The isomer loses efficacy against CML targets (Abl) but gains potency against Wee1/2, altering its therapeutic potential.
Analytical Protocol: Separation & Detection
To validate the purity of Bosutinib API or to utilize the isomer as a reference standard, the following HPLC protocol is recommended. This method separates the two regioisomers which often co-elute on standard C18 gradients.
High-Performance Liquid Chromatography (HPLC) Method
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Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm). Note: Phenyl phases often provide better selectivity for regioisomers than C18.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
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0-2 min: 5% B
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2-15 min: 5% → 95% B (Linear)
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15-20 min: 95% B
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 269 nm (Max absorption) and 344 nm.[2]
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Retention Time: The Isomer typically elutes after the parent peak on C18 due to slightly higher lipophilicity from the symmetric dichloro-placement masking the polar methoxy group.
Handling Precautions
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Light Sensitivity: Bosutinib and its isomers are sensitive to light. All solutions should be prepared in amber glassware.
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Solvation: When preparing the free base from the Methanoate salt for cell assays, dissolve in 100% DMSO first, then dilute. The formate counter-ion is non-toxic at typical dilution levels (<0.1%).
References
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Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain.[1] PLoS One, 7(4), e29828.
- Key Reference for the structural identific
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American Chemical Society (ACS). (2012). Molecule of the Week: Bosutinib.
- Highlights the supply chain error involving the isomer.
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MedChemExpress. Bosutinib Isomer Product Datasheet (Wee1/Wee2 Activity).
- Source for Wee1/Wee2 binding affinity d
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Cayman Chemical. Bosutinib Product Information (Physical Properties).
- General physicochemical properties of the scaffold.
